1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine
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Overview
Description
1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine is a synthetic organic compound that features a piperidine ring attached to a naphthalene moiety through an ethoxyethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine typically involves a multi-step process. One common method starts with the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthyloxy)ethanol. This intermediate is then reacted with 2-chloroethyl piperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The naphthalene moiety may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Naphthalen-1-yloxy)ethyl]piperidine
- N-(2-(Naphthalen-1-yloxy)ethyl)acetamide
- 1-[4-(5-Cyanoindol-3-yl)butyl]-4-(2-carbamoyl-benzofuran-5-yl)piperazine
Uniqueness
1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a naphthalene moiety through an ethoxyethoxy linker is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-10-20(11-5-1)12-13-21-14-15-22-19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGXWDZSNPXCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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